

3'-Sialyllactose: A Technical Guide on its Prebiotic Role in Gut Microbiota Modulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3'-Sialyllactose sodium

Cat. No.: B593232

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3'-Sialyllactose (3'-SL) is a prominent human milk oligosaccharide (HMO) demonstrating significant potential as a next-generation prebiotic. Structurally, 3'-SL is composed of sialic acid linked to lactose, a configuration that allows it to resist digestion in the upper gastrointestinal tract and reach the colon intact.^[1] There, it is selectively fermented by specific gut microbes, leading to the production of beneficial metabolites and a cascade of positive effects on gut health.^[1] This technical guide provides an in-depth overview of the mechanisms of action, quantitative effects, and experimental validation of 3'-SL's prebiotic activity, serving as a comprehensive resource for professionals in gut health research and drug development.

Prebiotic Activity and Impact on Gut Microbiota

The prebiotic activity of 3'-SL is characterized by its selective fermentation by gut bacteria, leading to a modulation of the microbiota composition and an increase in the production of short-chain fatty acids (SCFAs).

Selective Fermentation and Microbial Modulation

Unlike some traditional prebiotics that primarily stimulate *Bifidobacterium* (a bifidogenic effect), 3'-SL exhibits a broader and more nuanced impact on the gut microbiome. In vitro and in vivo studies have demonstrated that 3'-SL promotes the growth of various beneficial bacteria.

In murine models, dietary 3'-SL has been shown to increase the abundance of Bacteroidetes and Verrucomicrobia, while reducing Deferribacteres.[\[2\]](#)[\[3\]](#) At the genus level, supplementation has led to increases in Akkermansia, Bacteroides, and Coprococcus.[\[2\]](#)[\[3\]](#) In vitro studies using adult human fecal microbiomes have highlighted the growth of SCFA-producing bacteria from the Lachnospiraceae family.[\[2\]](#)[\[4\]](#) Furthermore, in a mouse model of atopic dermatitis, 3'-SL administration increased the Bifidobacterium population.[\[2\]](#)

Quantitative Data on Microbial Modulation

The following tables summarize the quantitative effects of 3'-SL on the composition of the gut microbiota from key in vitro and animal studies.

Table 1: Effect of 3'-Sialyllactose on Gut Microbiota Composition in in vitro Models

Model System	3'-SL Concentration	Key Microbial Changes	Reference
Simulator of Human Intestinal Microbial Ecosystem (SHIME®) - Adult Microbiome	Not Specified	Increased Phascolarctobacterium and Lachnospiraceae; No significant increase in Bifidobacterium	[4]
pH-controlled batch fermenter - Infant Fecal Sample	Not Specified	Significant increase in Bifidobacterium infantis and B. bifidum	
In vitro fermentation with adult fecal inoculum	Not Specified	Increased abundance of Bacteroides	[5]

Table 2: Effect of 3'-Sialyllactose on Gut Microbiota Composition in Animal Models

Animal Model	3'-SL Dosage	Key Microbial Changes	Reference
Mice	Not Specified	Increased Bacteroidetes; Increased Akkermansia, Bacteroides, and Coprococcus	[1][3]
Neonatal Piglets	2 or 4 g/L in formula	Altered gut microbiota profile	[1]
Mice with DSS-induced colitis	25 mg/day	Enriched unclassified Clostridia_UCG_014	[1][6]

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of 3'-SL by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate. These metabolites are crucial for maintaining gut health.[1][4] Butyrate is the primary energy source for colonocytes, while all three SCFAs contribute to an acidic gut environment that inhibits the growth of pathogens.

Quantitative Data on SCFA Production

Studies have consistently demonstrated that 3'-SL supplementation increases the production of total SCFAs, with specific effects on individual fatty acids.

Table 3: Effect of 3'-Sialyllactose on Short-Chain Fatty Acid Production

Study Type	3'-SL Concentration/Dosage	Key Findings on SCFA Production	Reference
In vitro (SHIME®)	Not Specified	Significantly increased butyrate concentration earlier than 6'-SL. Increased total SCFAs.	[1][4]
In vitro (SHIME®)	Not Specified	Increased propionate and butyrate.	[4]
In vitro (Infant fecal fermenter)	Not Specified	Synthesis of SCFAs and lactate.	[1]
Mice with DSS-induced colitis (Synbiotic with B. infantis)	25 mg/day	Elevated SCFA levels, particularly acetic acid and butyric acid.	[1][6]
In vitro fecal fermentation	Not specified	Mainly elevated the production of butyrate.	[7]

Mechanisms of Action on Gut Health

The benefits of 3'-SL extend beyond its role as a selective substrate for microbial fermentation. The resulting SCFAs, and potentially 3'-SL itself, can directly interact with host cells to improve gut barrier function and modulate the immune system.[1][8]

Enhancement of Gut Barrier Function

3'-SL and its metabolites contribute to the integrity of the intestinal barrier by:

- Providing energy to colonocytes: Butyrate nourishes intestinal epithelial cells, promoting their health and function.[8]
- Promoting epithelial cell growth and renewal: Studies in piglets have shown that 3'-SL supplementation can increase markers of cell proliferation in the gut.[8]

- Strengthening tight junctions: The proteins that form the tight junctions between intestinal epithelial cells are crucial for preventing the leakage of harmful substances into the bloodstream.

Immune Modulation

3'-SL and its metabolites can influence the host's immune response, helping to maintain a balanced inflammatory state in the gut.[8]

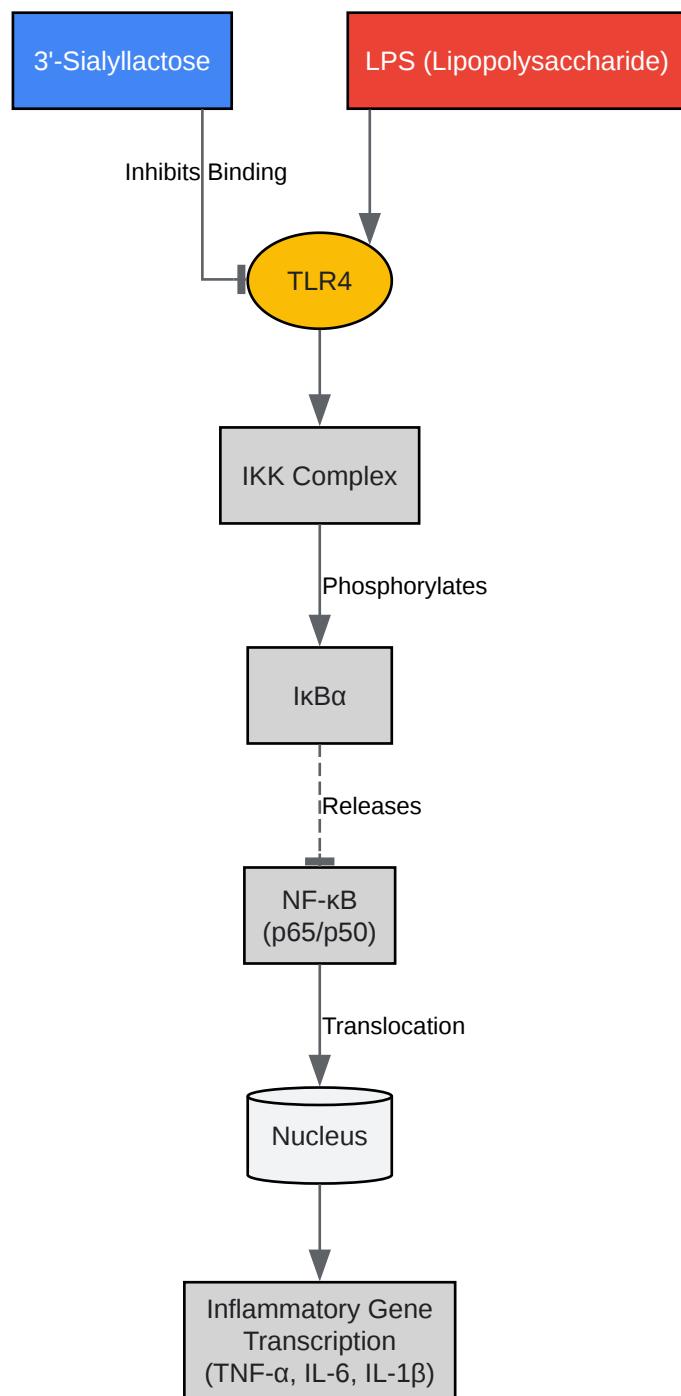
- Reduction of pro-inflammatory cytokines: Supplementation with 3'-SL has been shown to reduce the production of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.[8]
- Activation of G-protein coupled receptors (GPRs): SCFAs can activate GPRs like GPR41 and GPR43 on intestinal epithelial and immune cells, which play a role in regulating inflammatory responses.[6] Studies suggest that 3'-SL's anti-inflammatory effects may be primarily mediated through GPR43 activation.[6]

Signaling Pathways

The biological effects of 3'-SL and its metabolites are mediated through complex signaling pathways within host cells.

SCFA-GPR Signaling

The binding of SCFAs to GPR41 and GPR43 initiates intracellular signaling cascades that can influence inflammatory responses and gut barrier function.

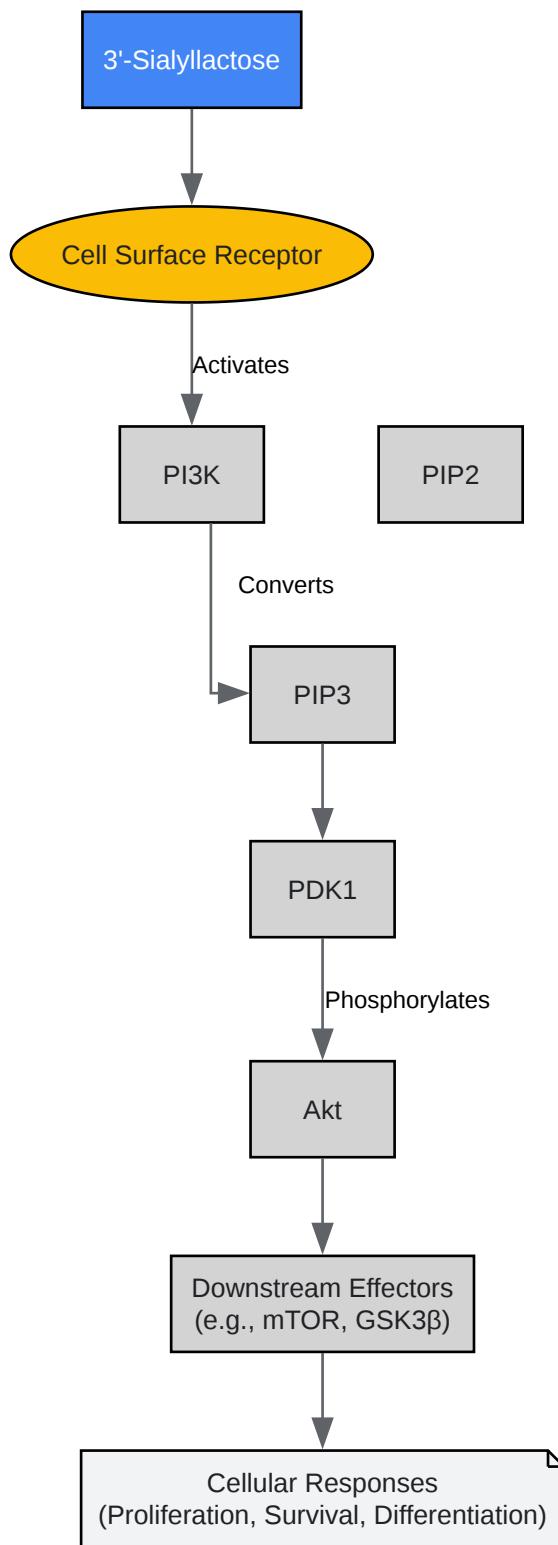


[Click to download full resolution via product page](#)

SCFA-mediated signaling via G-protein coupled receptors.

NF-κB Signaling Pathway

3'-SL has been shown to directly modulate the NF-κB signaling pathway in intestinal epithelial cells, a key regulator of inflammation.



[Click to download full resolution via product page](#)

Inhibition of the NF-κB signaling pathway by 3'-Sialyllactose.

PI3K/Akt Signaling Pathway

Research also indicates a role for 3'-SL in bone health, potentially through the activation of the PI3K/Akt signaling pathway in human bone marrow stromal cells, promoting their differentiation into bone-producing osteoblasts.^[9] The PI3K/Akt pathway is also crucial for intestinal epithelial cell proliferation and homeostasis.

[Click to download full resolution via product page](#)

3'-SL and the PI3K/Akt signaling pathway.

Experimental Protocols

A variety of in vitro and in vivo models are employed to study the prebiotic effects of 3'-SL.

In Vitro Fermentation Models

This dynamic model simulates the entire gastrointestinal tract, allowing for the study of the adaptation of the gut microbiota to 3'-SL over time.

- Protocol Outline:
 - Inoculation: The SHIME reactor, consisting of a series of vessels simulating the stomach, small intestine, and different colon regions, is inoculated with a fecal slurry from a human donor.
 - Stabilization Period (2 weeks): The microbial community is allowed to stabilize under simulated gut conditions.
 - Control Period (1-2 weeks): Baseline measurements of the microbial composition and metabolite production are taken.
 - Treatment Period (2-4 weeks): 3'-SL is added to the nutritional medium supplied to the model.
 - Washout Period (optional): The administration of 3'-SL is stopped to observe the resilience of the microbial changes.
 - Sampling and Analysis: Samples are collected regularly from the different colon vessels for 16S rRNA gene sequencing (microbiota composition) and HPLC or GC analysis (SCFA concentrations).

This simpler model is used to assess the initial fermentation of 3'-SL by a fecal microbial community.

- Protocol Outline:
 - Fecal Slurry Preparation: A fresh fecal sample is homogenized in an anaerobic buffer.
 - Incubation: The fecal slurry is added to anaerobic tubes or bottles containing a basal nutrient medium with or without 3'-SL.
 - Fermentation: The cultures are incubated at 37°C under anaerobic conditions.
 - Sampling: Aliquots are taken at different time points (e.g., 0, 6, 12, 24, 48 hours) for analysis.
 - Analysis: Samples are analyzed for changes in pH, microbial populations (e.g., via qPCR or 16S rRNA sequencing), and SCFA production (via HPLC or GC).[\[10\]](#)[\[11\]](#)

Animal Models

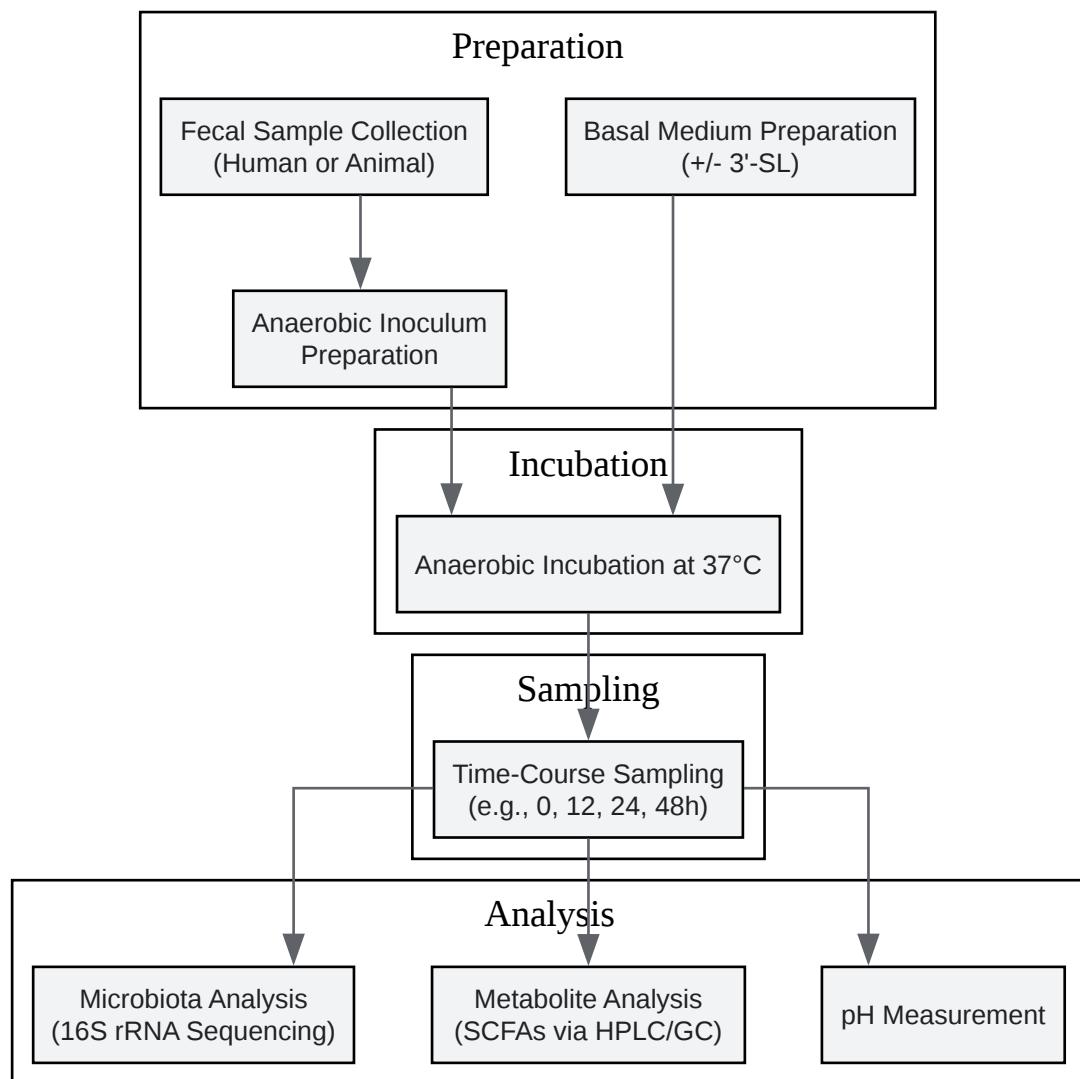
Mice are commonly used to study the *in vivo* effects of 3'-SL on the gut microbiota and host physiology.

- Protocol Outline:
 - Animal Acclimatization: Mice are acclimatized to the housing conditions and a standard chow diet.
 - Dietary Intervention: Mice are randomly assigned to a control diet or a diet supplemented with 3'-SL for a specified period (e.g., 2-4 weeks).
 - Sample Collection: Fecal samples are collected at baseline and throughout the study. At the end of the study, cecal contents and intestinal tissues are collected.
 - Analysis: Fecal and cecal samples are analyzed for microbiota composition (16S rRNA sequencing) and SCFA concentrations. Intestinal tissues can be used for histological analysis and gene expression studies.

Piglets are a relevant model for studying infant nutrition due to the similarities in their gastrointestinal physiology to humans.

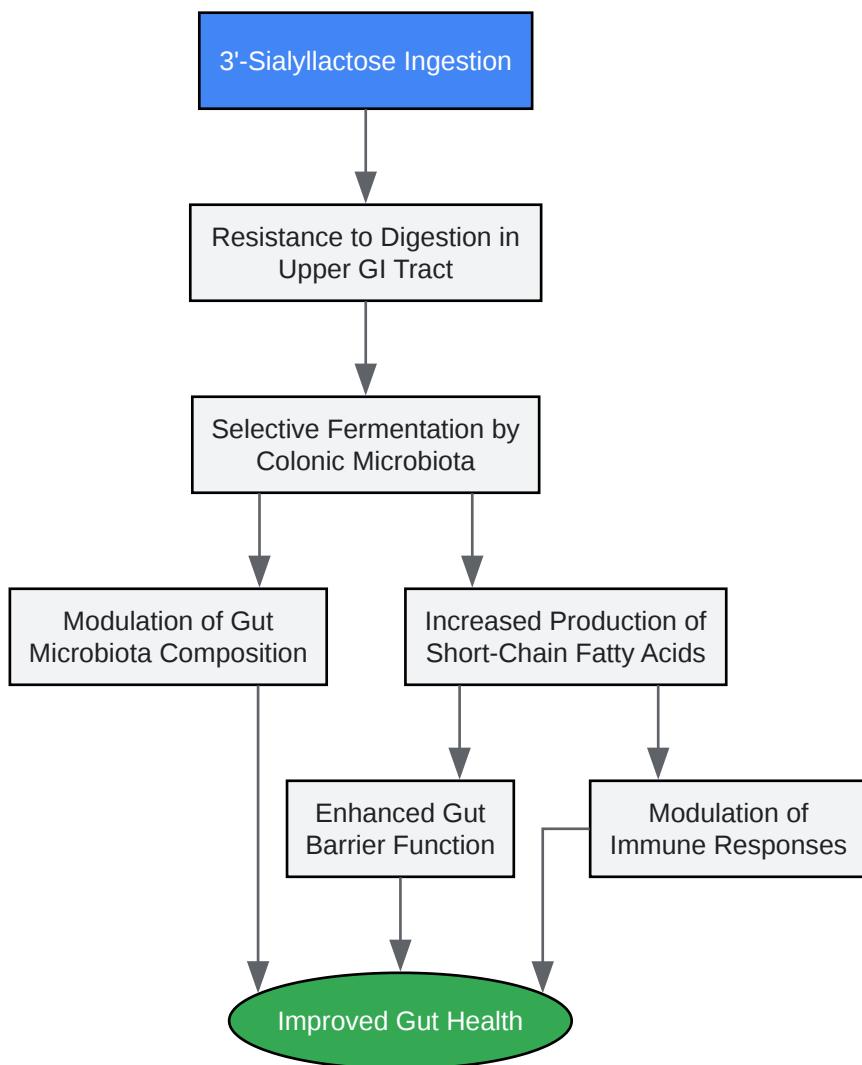
- Protocol Outline:
 - Animal Rearing: Newborn piglets are housed in a controlled environment and fed a milk replacer.
 - Dietary Groups: Piglets are assigned to different formula groups: a control formula and formulas supplemented with varying concentrations of 3'-SL.
 - Feeding and Monitoring: Piglets are fed their assigned diets for several weeks. Body weight, feed intake, and stool consistency are monitored.
 - Sample Collection: Fecal samples are collected during the study. At the end of the study, intestinal contents and tissues are collected.
 - Analysis: Samples are analyzed for microbiota composition, SCFA concentrations, and markers of intestinal health and development.

In Vitro Cell Culture Models


This model is used to assess the impact of 3'-SL and its fermentation products on intestinal barrier integrity.

- Protocol Outline:
 - Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions.[12][13][14]
 - Treatment: The Caco-2 monolayers are treated with 3'-SL or the supernatant from in vitro fermentation studies.
 - Transepithelial Electrical Resistance (TEER) Measurement: TEER is measured before and after treatment to assess the integrity of the tight junctions. A decrease in TEER indicates a compromised barrier.[12][13][14]
 - Paracellular Permeability Assay: A fluorescent marker that cannot pass through cells (e.g., Lucifer Yellow) is added to the apical side of the monolayer. The amount of the marker that

crosses to the basolateral side is measured over time to assess paracellular permeability.


[12]

Experimental and Logical Workflows

[Click to download full resolution via product page](#)

General workflow for in vitro fermentation studies.

[Click to download full resolution via product page](#)

Logical relationship of 3'-SL's prebiotic activity.

Conclusion

3'-Sialyllactose demonstrates significant potential as a next-generation prebiotic. Its ability to modulate the gut microbiota beyond the typical bifidogenic effect, leading to the production of beneficial SCFAs and subsequent enhancement of gut barrier function and immune regulation, makes it a compelling candidate for applications in infant nutrition, functional foods, and as a potential therapeutic agent for gut-related disorders.^[1] Future research, particularly well-controlled human clinical trials, is needed to further elucidate its mechanisms and confirm its health benefits in various populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The prebiotics 3'Sialyllactose and 6'Sialyllactose diminish stressor-induced anxiety-like behavior and colonic microbiota alterations: evidence for effects on the gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sialyllactose and Galactooligosaccharides Promote Epithelial Barrier Functioning and Distinctly Modulate Microbiota Composition and Short Chain Fatty Acid Production In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3'-Sialyllactose and *B. infantis* synergistically alleviate gut inflammation and barrier dysfunction by enriching cross-feeding bacteria for short-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative effect of sialic acid and 3'-sialyllactose on fecal microbiota fermentation and prebiotic activity in ETEC-challenged IPEC-J2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3'-Sialyllactose's role in strengthening gut mucosal barrier [nutraingredients.com]
- 9. layerorigin.com [layerorigin.com]
- 10. Frontiers | Systematic optimization of fermentation conditions for in vitro fermentations with fecal inocula [frontiersin.org]
- 11. Systematic optimization of fermentation conditions for in vitro fermentations with fecal inocula - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. 2.7. Transepithelial Electrical Resistance (TEER) Assay in Caco-2 Cell Monolayers [bio-protocol.org]

- To cite this document: BenchChem. [3'-Sialyllactose: A Technical Guide on its Prebiotic Role in Gut Microbiota Modulation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b593232#3-sialyllactose-as-a-prebiotic-for-gut-microbiota>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com